ZINC acetate
Overview
Description
Zinc acetate is a versatile compound with a variety of applications across different fields, including industry, nutrition, and research[“].
Chemical Properties
Physical Properties
Molecular Structure
Synthetic Analysis
Zinc acetate can be synthesized through several methods:
Reaction with Acetic Acid: Zinc reacts with acetic acid to produce this compound and hydrogen gas:
Zn+2CH3COOH→Zn(CH3COO) 2+H2
Reaction with Zinc Oxide: Zinc oxide can also react with acetic acid, yielding this compound and water:
ZnO+2CH3COOH→Zn(CH3COO) 2+H2O
These methods highlight the compound's versatility in synthetic routes [“][“].
Industrial Production Techniques
In industrial settings, this compound is often produced as a catalyst in the production of vinyl acetate from acetylene. This method accounts for a significant portion of global production due to its efficiency [“].
Scientific Research Applications
Industrial Uses
Zinc acetate serves as a catalyst in various chemical reactions, particularly in the synthesis of vinyl acetate. Its role in this process is crucial due to its ability to facilitate reactions while minimizing environmental impacts [“][“].
Nutritional Applications
As a dietary supplement, this compound is utilized to address zinc deficiencies in humans. It is often preferred for its high bioavailability compared to other zinc salts[“].
Food Industry
In the food sector, this compound is recognized as a food additive (E650), where it acts as a preservative and helps inhibit microbial growth 18. Its application in beverages and processed foods enhances product safety and shelf life.
Other Uses
This compound exhibits antimicrobial properties, making it valuable in cosmetic formulations and topical treatments. It is commonly found in skin protectants and anti-itch ointments due to its effectiveness against bacteria[“].
Mechanism of Action
Common Problem
What is zinc acetate used for?
This compound is used primarily as a dietary supplement for treating zinc deficiencies and as a food additive.
How is this compound made?
It can be synthesized by reacting zinc with acetic acid or by treating zinc oxide with acetic acid.
Is this compound safe for consumption?
While generally recognized as safe when used appropriately, it should be taken under guidance if intended for supplementation.
What are the benefits of this compound?
It provides essential zinc for various bodily functions and helps prevent microbial growth in food products.
Properties
IUPAC Name |
zinc;diacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.Zn/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUNCQRNNEAKC-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Zn(C2H3O2)2, C4H6O4Zn | |
Record name | ZINC ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4794 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5970-45-6 (Parent) | |
Record name | Zinc acetate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8038770 | |
Record name | Zinc acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Obtained in both anhydrous form and as a dihydrate. Both are white crystalline solids. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit spread to the environment. Used to preserve wood, to make other zinc compounds, as a food and feed additive., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Colourless crystals or fine, off-white powder, Colorless, white to greyish-white, or yellowish solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline] | |
Record name | ZINC ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4794 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Acetic acid, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | ZINC ACETATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Zinc acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7764 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Solubility: 40 g/ 100 g water at 25 °C; 67 g/100 g water at 100 °C; 3 g/ 100 g alcohol at 25 °C /Zinc acetate dihydrate/, Insol in alkalies; sol in dil mineral acids | |
Record name | ZINC ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.74 at 68 °F (USCG, 1999) - Denser than water; will sink, 4.04 g/cu cm (sphalerite); 4.09 g/cu cm (wurtzite) | |
Record name | ZINC ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4794 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ZINC ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
**Zinc has three primary biological roles**: _catalytic_, _structural_, and _regulatory_. The catalytic and structural role of zinc is well established, and there are various noteworthy reviews on these functions. For example, zinc is a structural constituent in numerous proteins, inclusive of growth factors, cytokines, receptors, enzymes, and transcription factors for different cellular signaling pathways. It is implicated in numerous cellular processes as a cofactor for approximately 3000 human proteins including enzymes, nuclear factors, and hormones. Zinc promotes resistance to epithelial apoptosis through cell protection (cytoprotection) against reactive oxygen species and bacterial toxins, likely through the antioxidant activity of the cysteine-rich metallothioneins. In HL-60 cells (promyelocytic leukemia cell line), zinc enhances the up-regulation of A20 mRNA, which, via TRAF pathway, decreases NF-kappaB activation, leading to decreased gene expression and generation of tumor necrosis factor-alpha (TNF-alpha), IL-1beta, and IL-8. There are several mechanisms of action of zinc on acute diarrhea. Various mechanisms are specific to the gastrointestinal system: zinc restores mucosal barrier integrity and enterocyte brush-border enzyme activity, it promotes the production of antibodies and circulating lymphocytes against intestinal pathogens, and has a direct effect on ion channels, acting as a potassium channel blocker of adenosine 3-5-cyclic monophosphate-mediated chlorine secretion. Cochrane researchers examined the evidence available up to 30 September 2016. Zinc deficiency in humans decreases the activity of serum _thymulin_ (a hormone of the thymus), which is necessary for the maturation of T-helper cells. T-helper 1 (Th(1)) cytokines are decreased but T-helper 2 (Th(2)) cytokines are not affected by zinc deficiency in humans. The change of _Th(1)_ to _Th(2)_ function leads to cell-mediated immune dysfunction. Because IL-2 production (Th(1) cytokine) is decreased, this causes decreased activity of natural-killer-cell (NK cell) and T cytolytic cells, normally involved in killing viruses, bacteria, and malignant cells. In humans, zinc deficiency may lead to the generation of new CD4+ T cells, produced in the thymus. In cell culture studies (HUT-78, a Th(0) human malignant lymphoblastoid cell line), as a result of zinc deficiency, nuclear factor-kappaB (NF-kappaB) activation, phosphorylation of IkappaB, and binding of NF-kappaB to DNA are decreased and this results in decreased Th(1) cytokine production. In another study, zinc supplementation in human subjects suppressed the gene expression and production of pro-inflammatory cytokines and decreased oxidative stress markers. In HL-60 cells (a human pro-myelocytic leukemia cell line), zinc deficiency increased the levels of TNF-alpha, IL-1beta, and IL-8 cytokines and mRNA. In such cells, zinc was found to induce A20, a zinc finger protein that inhibited NF-kappaB activation by the tumor necrosis factor receptor-associated factor pathway. This process decreased gene expression of pro-inflammatory cytokines and oxidative stress markers. The exact mechanism of zinc in acne treatment is poorly understood. However, zinc is considered to act directly on microbial inflammatory equilibrium and facilitate antibiotic absorption when used in combination with other agents. Topical zinc alone as well as in combination with other agents may be efficacious because of its anti-inflammatory activity and ability to reduce P. acnes bacteria by the inhibition of P. acnes lipases and free fatty acid levels., The active moiety in zinc acetate is zinc cation. Regardless of the ligand, zinc blocks the intestinal absorption of copper from the diet and the reabsorption of endogenously secreted copper such as that from the saliva, gastric juice and bile. Zinc induces the production of metallothionein in the enterocyte, a protein that binds copper thereby preventing its serosal transfer into the blood. The bound copper is then lost in the stool following desquamation of the intestinal cells., The mechanism of zinc's anticopper action is unique. It induces intestinal cell metallothionein, which binds copper and prevents its transfer into blood. As intestinal cells die and slough, the contained copper is eliminated in the stool. Thus, zinc prevents the intestinal absorption of copper. | |
Record name | Zinc acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14487 | |
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Record name | ZINC ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |
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Color/Form |
Exists in two crystalline forms, alpha (wurtzite) and beta (sphalerite), White to grayish-white or yellowish powder colorless cubic crystals | |
CAS No. |
557-34-6; 5970-45-6, 557-34-6 | |
Record name | ZINC ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4794 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Zinc acetate anhydrous | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zinc acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14487 | |
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Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Acetic acid, zinc salt (2:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Zinc acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8038770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zinc di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.338 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ZINC ACETATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2ZEY72PME | |
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Record name | ZINC ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1043 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The exact mechanism of action for zinc acetate varies depending on the application. For example:
- Antibacterial activity: this compound can disrupt bacterial cell membranes and interfere with cellular processes, leading to bacterial death. []
- Modulation of antibiotic sensitivity: In Helicobacter pylori, this compound treatment increased the expression of ssrA, a gene involved in trans-translation. Knocking down ssrA restored levofloxacin resistance, suggesting this compound's influence on antibiotic sensitivity involves this pathway. []
- Treatment of Wilson's disease: this compound blocks intestinal copper absorption and induces metallothionein in enterocytes, reducing copper accumulation in the liver. []
ANone:
- Spectroscopic data:
ANone:
- This compound demonstrates good compatibility with various materials, including polymers like polyvinyl alcohol (PVA) for nanofiber fabrication. []
- It exhibits stability under a range of conditions, but its performance can be influenced by factors like pH, temperature, and the presence of other substances. [, , ]
- For instance, this compound is more soluble and bioavailable at lower pH, making it less suitable for use in individuals with elevated gastric pH. []
ANone:
ANone: Computational methods provide valuable insights into the properties and behavior of this compound:
- Density functional theory (DFT) calculations: Help understand the electronic structure and properties of this compound and its interactions with other molecules, such as in the development of fluorescent probes for zinc detection. []
ANone:
- While specific SAR studies for this compound are limited in the provided papers, research on similar zinc complexes suggests modifications to the acetate ligand can influence properties like solubility, stability, and biological activity. [, ]
ANone:
- This compound exhibits stability under various conditions, but its solubility and bioavailability are influenced by factors like pH. [, , ]
- Formulation strategies like complexation with other molecules (e.g., diclofenac) can enhance its stability and bioavailability. []
- Encapsulation in nanofibers or other delivery systems might also improve stability and targeted delivery. []
ANone:
ANone:
- Studies on the absorption of oral this compound demonstrate its bioavailability is influenced by factors like the salt form and intragastric pH. []
- This compound is absorbed in the intestines, and its absorption is inhibited by the presence of phytic acid in some foods. [, ]
- This compound is excreted primarily through feces. []
ANone:
- In vitro: this compound exhibits antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. [, , , ]
- In vivo:
- Animal studies demonstrate the protective effect of this compound against lead-induced learning memory impairments in mice, likely by modulating BDNF expression. []
- Clinical trials show that this compound lozenges can reduce the duration of common cold symptoms, although the results are not always consistent. [, ]
- This compound is an established treatment for Wilson's disease, where it effectively reduces copper accumulation and improves clinical outcomes. [, , ]
ANone:
ANone:
- In rats, subacute this compound toxicity caused dose-dependent increases in serum urea levels and histopathological changes in the kidneys. []
ANone:
- Electrospinning techniques can incorporate this compound into nanofibrous membranes, offering a potential approach for controlled release and targeted delivery. [, ]
- Combining this compound with other drugs, like in the zinc-diclofenac complex, shows promise in reducing gastrointestinal side effects while maintaining therapeutic efficacy. []
ANone:
- While the research doesn't directly highlight specific biomarkers for this compound efficacy, monitoring serum zinc levels is crucial in managing Wilson's disease and other conditions involving zinc deficiency. [, , ]
ANone:
- Spectroscopic techniques:
- Microscopy:
- Diffraction techniques:
- Other techniques:
ANone:
ANone:
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